molecular formula C10H13NO3 B3063029 4-morpholin-2-ylbenzene-1,2-diol CAS No. 54826-84-5

4-morpholin-2-ylbenzene-1,2-diol

Cat. No.: B3063029
CAS No.: 54826-84-5
M. Wt: 195.21 g/mol
InChI Key: GYJRRQRGZZEHEB-UHFFFAOYSA-N
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Description

4-Morpholin-2-yl-benzene-1,2-diol is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and a morpholine ring. This compound falls under the category of dihydroxybenzenes, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-2-yl-benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of catechol (benzene-1,2-diol) with morpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-2-yl-benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Morpholin-2-yl-benzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholin-2-yl-benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antioxidant activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Lacks the morpholine ring, making it less versatile in certain applications.

    Resorcinol (benzene-1,3-diol): Different hydroxyl group positions, leading to different chemical properties.

    Hydroquinone (benzene-1,4-diol): Another isomer with distinct reactivity and applications.

Uniqueness

4-Morpholin-2-yl-benzene-1,2-diol is unique due to the presence of both hydroxyl groups and a morpholine ring. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

54826-84-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-morpholin-2-ylbenzene-1,2-diol

InChI

InChI=1S/C10H13NO3/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10/h1-2,5,10-13H,3-4,6H2

InChI Key

GYJRRQRGZZEHEB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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